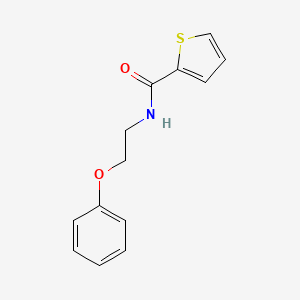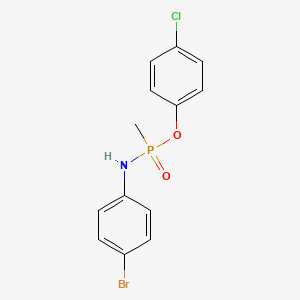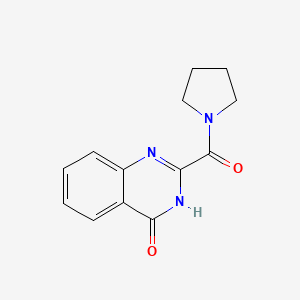
N-(2-phenoxyethyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information on the molecular structure of “N-(2-phenoxyethyl)-2-thiophenecarboxamide” is not available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, and others. Unfortunately, specific information on the physical and chemical properties of “this compound” is not available .Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N-(2-phenoxyethyl)thiophene-2-carboxamide are currently unknown. This compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activities . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . .
Result of Action
Some thiophene-2-carboxamide derivatives have shown in vitro cytotoxic activity
Análisis Bioquímico
Biochemical Properties
N-(2-phenoxyethyl)thiophene-2-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis . The interaction between N-(2-phenoxyethyl)thiophene-2-carboxamide and PTP1B involves key binding interactions that inhibit the enzyme’s activity, thereby modulating biochemical pathways related to metabolism and cellular signaling.
Cellular Effects
The effects of N-(2-phenoxyethyl)thiophene-2-carboxamide on various cell types and cellular processes have been studied extensively. This compound has demonstrated cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), K562 (leukemia), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) . The cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest, which are critical mechanisms for inhibiting cancer cell proliferation. Additionally, N-(2-phenoxyethyl)thiophene-2-carboxamide influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of N-(2-phenoxyethyl)thiophene-2-carboxamide involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound’s inhibitory effect on PTP1B is a key aspect of its mechanism, as it disrupts the enzyme’s function by binding to its active site . This inhibition leads to alterations in downstream signaling pathways, such as the insulin signaling pathway, which can impact glucose metabolism and cellular homeostasis. Furthermore, N-(2-phenoxyethyl)thiophene-2-carboxamide may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-phenoxyethyl)thiophene-2-carboxamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(2-phenoxyethyl)thiophene-2-carboxamide maintains its stability under controlled conditions, allowing for consistent experimental results . Prolonged exposure to the compound may lead to degradation and reduced efficacy, highlighting the importance of optimizing experimental conditions for accurate assessment of its effects.
Dosage Effects in Animal Models
The effects of N-(2-phenoxyethyl)thiophene-2-carboxamide vary with different dosages in animal models. Studies have demonstrated that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may result in adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold beyond which the compound’s therapeutic benefits are outweighed by its toxic effects. These findings underscore the importance of dose optimization in preclinical studies to ensure the safety and efficacy of N-(2-phenoxyethyl)thiophene-2-carboxamide.
Metabolic Pathways
N-(2-phenoxyethyl)thiophene-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes . These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, N-(2-phenoxyethyl)thiophene-2-carboxamide may influence metabolic flux and metabolite levels, further impacting cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of N-(2-phenoxyethyl)thiophene-2-carboxamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through passive diffusion and may interact with specific transporters or binding proteins that facilitate its cellular uptake . Once inside the cell, N-(2-phenoxyethyl)thiophene-2-carboxamide can localize to various cellular compartments, where it exerts its effects on target biomolecules. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic stability.
Subcellular Localization
The subcellular localization of N-(2-phenoxyethyl)thiophene-2-carboxamide is an important determinant of its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This localization allows N-(2-phenoxyethyl)thiophene-2-carboxamide to interact with its target biomolecules and modulate cellular processes at the subcellular level. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
N-(2-phenoxyethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(12-7-4-10-17-12)14-8-9-16-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLQLFAMGITLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B6113618.png)
![methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B6113624.png)
![N-{[(4-methoxyphenyl)amino][(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6113644.png)
![2-{1-(2-fluorobenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113648.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113664.png)
![(3aS*,6aR*)-N-(2-furylmethyl)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6113674.png)
![6-ethyl 8-methyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6113681.png)
![7-(2-phenoxybutanoyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6113682.png)
![ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B6113689.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)

